molecular formula C21H20FN3O5S B2467405 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 952967-70-3

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2467405
CAS No.: 952967-70-3
M. Wt: 445.47
InChI Key: SSCQEFISJDWRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C21H20FN3O5S and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition Studies

A study on the orexin 1 and 2 receptor antagonist SB-649868, closely related to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide, detailed its disposition and metabolism in humans. The study found that after oral administration, elimination was almost complete over a 9-day period, primarily via feces, with minor urinary excretion. This indicates extensive metabolism with negligible amounts excreted unchanged. Key metabolites identified suggest the principal route of metabolism involves oxidation of the benzofuran ring, highlighting the compound's complex biotransformation (Renzulli et al., 2011).

Gastrokinetic Activity

Research on benzamide derivatives has shown that modifications to the N-4 substituent, including (4-fluorobenzoyl)alkyl groups, can significantly enhance gastrokinetic activity in vivo. These findings underscore the potential of structurally related compounds to modulate gastric emptying, offering insights into designing new therapeutic agents for gastrointestinal motility disorders (Kato et al., 1992).

Antimicrobial and Antifungal Activities

A study synthesized novel derivatives of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, demonstrating moderate antibacterial and antifungal activities in vitro. These results highlight the compound's potential utility in developing new antimicrobial agents (Patil et al., 2011).

Carbonic Anhydrase Inhibition

Another study focused on benzenesulfonamide-containing isoxazole compounds, including those related to this compound, for their inhibitory activity against human carbonic anhydrase isoforms. These compounds showed excellent inhibition against isoforms relevant to glaucoma and neuropathic pain, indicating potential therapeutic applications (Altuğ et al., 2017).

Antitumor and Antiproliferative Effects

Research into the synthesis, crystal structure, and antitumor activity of related compounds has shown significant inhibitory effects on cancer cell proliferation. This suggests a role for these compounds in developing new anticancer therapies (Hao et al., 2017).

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c22-17-5-1-15(2-6-17)20-13-18(24-30-20)14-23-21(26)16-3-7-19(8-4-16)31(27,28)25-9-11-29-12-10-25/h1-8,13H,9-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCQEFISJDWRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.